![molecular formula C19H15ClN2OS2 B2750718 2-[(4-氯苯基)甲基硫)-3-苯基-6,7-二氢噻吩[3,2-d]嘧啶-4-酮 CAS No. 686771-12-0](/img/structure/B2750718.png)

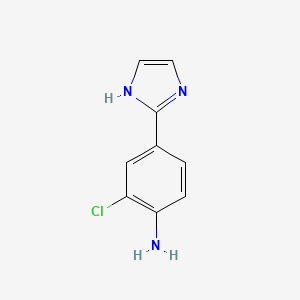

2-[(4-氯苯基)甲基硫)-3-苯基-6,7-二氢噻吩[3,2-d]嘧啶-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyrido[2,3-d]pyrimidines are a class of compounds that have shown a wide range of biological activity . They are of great interest due to their potential in the development of new therapies .

Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidines often involves the cyclization of acylated aminopyrimidines . For example, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis

The molecular structure of pyrido[2,3-d]pyrimidines can vary depending on the substituents attached to the pyrimidine ring . The nitrogen atom’s location in the pyridine ring can also result in different possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .Chemical Reactions Analysis

The chemical reactions involving pyrido[2,3-d]pyrimidines often involve cyclization reactions . For instance, in the presence of an activated CH2 group in the amide moiety, the cyclization involves this group and the acetyl carbonyl giving rise to pyrido[2,3-d]pyrimidin-7-one derivatives .科学研究应用

抗肿瘤活性

噻吩并[3,2-d]嘧啶的衍生物已被合成并评估其抗肿瘤活性。这些化合物对多种人类癌细胞系显示出有效的抗癌活性,包括乳腺腺癌 (MCF-7)、宫颈癌 (HeLa) 和结肠癌 (HCT-116)。一些化合物的活性几乎与参考药物阿霉素一样有效,表明它们作为抗癌剂的潜力 (Hafez & El-Gazzar, 2017)。

抗菌活性

嘧啶衍生物也因其抗菌特性而受到研究。研究合成了对革兰氏阳性菌和革兰氏阴性菌以及真菌均表现出中等活性的化合物,表明它们可用于开发新的抗菌剂 (J.V.Guna & D.M.Purohit, 2012)。

抑制胸苷酸合成酶

某些嘧啶类似物被设计为胸苷酸合成酶 (TS) 的抑制剂,显示出显着的抗肿瘤和抗菌潜力。这些化合物针对来自不同来源(包括人类和细菌)的 TS 评估了其抑制活性,并显示出有效的抑制作用,表明它们可用于化疗和抗菌治疗 (Gangjee et al., 1996)。

胸苷酸合成酶和二氢叶酸还原酶的双重抑制

对胸苷酸合成酶和二氢叶酸还原酶双重抑制剂的研究导致合成了显示出高活性的经典和非经典类似物。这些化合物代表了治疗疾病的潜在治疗剂,其中抑制两种酶是有益的 (Gangjee et al., 2008)。

区域选择性合成应用

研究还集中在嘧啶-4(3H)-酮的区域选择性合成上,产生了具有不同取代基的化合物。这些合成方法为创建广泛的衍生物以供进一步药理探索提供了有价值的途径 (Josiane M. dos Santos et al., 2015)。

作用机制

Target of Action

It belongs to the class of pyrido[2,3-d]pyrimidines, which are known to exhibit a broad spectrum of activities, including antitumor, antibacterial, cns depressive, anticonvulsant, and antipyretic activities . They have been studied for their interactions with various targets, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .

Mode of Action

Pyrido[2,3-d]pyrimidines are known to interact with their targets in various ways, affecting different signaling pathways

Biochemical Pathways

Pyrido[2,3-d]pyrimidines have been found to affect various cancer targets and their signaling pathways

Result of Action

Compounds of the pyrido[2,3-d]pyrimidine class are known to exhibit a wide range of biological activities, including antitumor, antibacterial, cns depressive, anticonvulsant, and antipyretic activities

未来方向

The future directions in the research of pyrido[2,3-d]pyrimidines are likely to involve the development of new synthetic methods and the exploration of their therapeutic potential . Given their wide range of biological activity, pyrido[2,3-d]pyrimidines are expected to continue to be a focus of medicinal chemistry research .

属性

IUPAC Name |

2-[(4-chlorophenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN2OS2/c20-14-8-6-13(7-9-14)12-25-19-21-16-10-11-24-17(16)18(23)22(19)15-4-2-1-3-5-15/h1-9H,10-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLOLJZLHEWDCPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C1N=C(N(C2=O)C3=CC=CC=C3)SCC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(2,5-Dimethylphenyl)-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2750635.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2750636.png)

![({2-[(2,4-Dichlorobenzyl)oxy]-1-naphthyl}methylene)(methyl)ammoniumolate](/img/structure/B2750642.png)

![Methyl 4-(2-((4-isopentyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamido)benzoate](/img/structure/B2750646.png)

![N-{[1-(3-chlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}-2-naphthylacetamide](/img/structure/B2750649.png)

![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(m-tolyl)urea](/img/structure/B2750651.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2750653.png)

![N-[1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]but-2-ynamide](/img/structure/B2750656.png)

![3-methyl-1-phenyl-N-((tetrahydrofuran-2-yl)methyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2750658.png)